molecular formula C7H9N3O2 B2429053 4-Methyl-5-nitrobenzene-1,2-diamine CAS No. 65958-37-4

4-Methyl-5-nitrobenzene-1,2-diamine

Cat. No.: B2429053
CAS No.: 65958-37-4
M. Wt: 167.168
InChI Key: VBZQQOZFOSOFLO-UHFFFAOYSA-N
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Description

4-Methyl-5-nitrobenzene-1,2-diamine is an organic compound with the molecular formula C7H9N3O2 It is a derivative of benzene, featuring both nitro and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-nitrobenzene-1,2-diamine typically involves the nitration of 4-methyl-1,2-phenylenediamine. This process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-5-nitrobenzene-1,2-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-nitrobenzene-1,2-diamine involves its interaction with molecular targets through its nitro and amine groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions .

Comparison with Similar Compounds

Comparison: 4-Methyl-5-nitrobenzene-1,2-diamine is unique due to the presence of both a nitro and a methyl group on the benzene ring, which influences its reactivity and applications.

Properties

IUPAC Name

4-methyl-5-nitrobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZQQOZFOSOFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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